3-(2-chloro-6-fluorobenzyl)-8-(2-(dimethylamino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains several functional groups, including a chlorobenzyl group, a fluorobenzyl group, a dimethylaminoethyl group, and an imidazopurinedione group. These groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact synthesis process would depend on the desired final product and the starting materials available .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It would include a purine ring (a type of heterocyclic aromatic ring), which is a common structure in many biological molecules .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is stored and used. For example, the chloro and fluoro groups might make the compound reactive with certain other chemicals .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would depend on its exact structure .科学的研究の応用
Sleep and Neurological Effects
Studies on midazolam, a compound with a somewhat related chemical structure, have explored its effects on sleep parameters in normal subjects. For instance, research by Krieger, Mangin, and Kurtz (1983) investigated the impact of midazolam on sleep quality, duration, and EEG-recorded sleep parameters, finding that it significantly modified self-evaluated sleep parameters and decreased intra-sleep awakenings, suggesting potential applications in sleep disorder treatment without focusing on dosage or side effects (Krieger, Mangin, & Kurtz, 1983).
Pharmacokinetics and Metabolism
Another area of interest is the pharmacokinetics and metabolism of compounds like midazolam, which shares part of the molecular structure with the compound of interest. Heizmann and Ziegler (1981) conducted a study on the excretion and metabolism of midazolam following oral dosing, revealing that the drug is primarily excreted via the kidneys and undergoes significant first-pass metabolism. This research offers insights into how similar compounds might be metabolized and excreted in humans, contributing to the understanding of drug metabolism mechanisms without addressing drug use or side effects (Heizmann & Ziegler, 1981).
Potential for New Therapeutic Applications
The role of nitisinone in treating hereditary tyrosinemia type 1 (HT-1) by inhibiting 4-hydroxyphenylpyruvate dioxygenase (HPPD) and its low side effect profile suggest the potential of structurally related compounds for treating other disorders of tyrosine metabolism. This example by Lock, Ranganath, and Timmis (2014) illustrates how understanding the action and safety profile of one compound can lead to its application in other medical conditions, offering a strategy for identifying new therapeutic uses for complex chemicals (Lock, Ranganath, & Timmis, 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methyl]-6-[2-(dimethylamino)ethyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClFN6O2/c1-12-13(2)29-17-18(24-20(29)27(12)10-9-25(3)4)26(5)21(31)28(19(17)30)11-14-15(22)7-6-8-16(14)23/h6-8H,9-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNXMLFBMBINLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1CCN(C)C)N(C(=O)N(C3=O)CC4=C(C=CC=C4Cl)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClFN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。